4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
CAS No.:
Cat. No.: VC15866438
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10ClN3O |
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Molecular Weight | 223.66 g/mol |
IUPAC Name | 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline |
Standard InChI | InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(12)3-4-8(7)11/h3-5H,2,12H2,1H3 |
Standard InChI Key | OGNRVJIOGLXJKW-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl |
Introduction
Structural Identification and Molecular Characteristics
Chemical Composition and Nomenclature
The compound’s systematic IUPAC name, 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline, reflects its core structure: an aniline ring substituted at the 3-position with a 3-ethyl-1,2,4-oxadiazole group and at the 4-position with a chlorine atom. Its molecular formula, C₁₀H₁₀ClN₃O, corresponds to a molecular weight of 223.66 g/mol . The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and metabolic stability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline involves multi-step heterocyclization, as demonstrated in related 1,2,4-oxadiazole derivatives :
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Formation of Pyrazole Intermediate:
Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is synthesized via Claisen condensation of butanone and diethyl oxalate, followed by hydrazine cyclization . Chlorination with SO₂Cl₂ yields 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride . -
Oxadiazole Ring Construction:
The carbonyl chloride reacts with methyl 3-aminobenzoate under cyclodehydration conditions (e.g., using triethylamine in toluene) to form the 1,2,4-oxadiazole ring . -
Final Functionalization:
Hydrolysis of ester groups and subsequent condensation with aniline derivatives introduces the chloro-aniline moiety .
Table 1: Representative Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Pyrazole chlorination | SO₂Cl₂, CHCl₃, 60°C, 2 h | 85–90 | |
Oxadiazole cyclization | Triethylamine, toluene, 0°C, 2 h | 57.8 |
Physicochemical Properties
Thermal Stability and Solubility
Although specific data for 4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline are unavailable, structurally similar compounds like 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline exhibit a melting point of 101–103°C and a predicted boiling point of 374.8±44.0°C . The chloro and oxadiazole groups enhance lipophilicity, suggesting limited water solubility but improved organic solvent compatibility (e.g., ethanol, DMSO) .
Acid-Base Behavior
The aniline group confers weak basicity, with predicted pKa values near 3.24±0.10 for analogous structures . Protonation likely occurs at the oxadiazole nitrogen under strongly acidic conditions, altering electronic properties .
Hazard Type | Precautionary Measures |
---|---|
Oral Exposure | Avoid ingestion; use PPE during handling |
Skin Contact | Wear nitrile gloves and lab coats |
Inhalation Risks | Use fume hoods or respiratory protection |
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